molecular formula C16H18N2O2 B1437474 N-(4-Aminophenyl)-3-isopropoxybenzamide CAS No. 1020055-93-9

N-(4-Aminophenyl)-3-isopropoxybenzamide

Cat. No. B1437474
M. Wt: 270.33 g/mol
InChI Key: YAXRGTIBSMGPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Aminophenyl)-3-isopropoxybenzamide” is likely a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzamide group (a benzene ring connected to a carboxamide group -C(O)NH2) via an isopropoxy group (-OCH(CH3)2) .


Synthesis Analysis

While specific synthesis methods for “N-(4-Aminophenyl)-3-isopropoxybenzamide” are not available, similar compounds are often synthesized through reactions involving amines, isopropyl halides, and carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-3-isopropoxybenzamide” would likely involve a benzene ring connected to an amine group, an isopropoxy group, and a benzamide group .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Molecular Structure and Intermolecular Interactions of N-3-hydroxyphenyl-4-methoxybenzamide While not directly studying N-(4-Aminophenyl)-3-isopropoxybenzamide, related research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into molecular structures and intermolecular interactions. These interactions are crucial for understanding how these compounds behave in different environments. The study utilizes single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, emphasizing the importance of these interactions in understanding the behavior and potential applications of these compounds (Karabulut et al., 2014).

Antiprotozoal Activity and DNA Binding

Antiprotozoal Activity and DNA Binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea Bisguanidines Research exploring the antiprotozoal activity of N-substituted N-phenylbenzamide derivatives indicates significant potential against protozoal pathogens. This study, focusing on compounds derived from the scaffold of N-phenylbenzamide, which is structurally related to N-(4-Aminophenyl)-3-isopropoxybenzamide, demonstrates antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum. The study also confirms the binding of these compounds to AT-rich DNA, indicating a potential mechanism of action and highlighting the therapeutic potential of these compounds in treating protozoal infections (Martínez et al., 2014).

Novel High Sensitive Biosensors

High Sensitive Biosensor Based on Nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide Modified Carbon Paste Electrode In the field of biosensors, a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode has been developed for the electrocatalytic determination of biomolecules like glutathione. This research is significant in the context of scientific applications of benzamide derivatives, demonstrating the potential of these compounds in enhancing the sensitivity and specificity of biosensors (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(4-aminophenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXRGTIBSMGPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-3-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-3-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-3-isopropoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Aminophenyl)-3-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Aminophenyl)-3-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Aminophenyl)-3-isopropoxybenzamide
Reactant of Route 6
N-(4-Aminophenyl)-3-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.